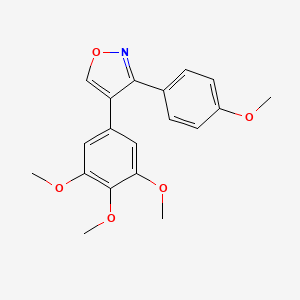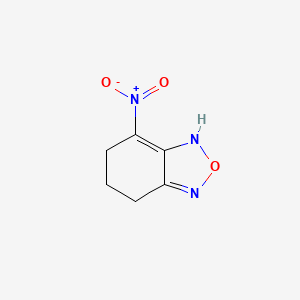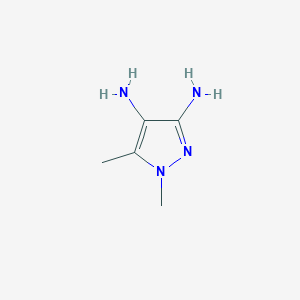
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the aromatic rings.
Substitution: Formation of halogenated derivatives such as 4-bromo-3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The methoxy groups and the oxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole: Lacks the additional methoxy groups on the second aromatic ring.
3-Phenyl-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole: Lacks the methoxy group on the first aromatic ring.
4-(3,4,5-Trimethoxyphenyl)-1,2-oxazole: Lacks the second aromatic ring entirely.
Uniqueness
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole is unique due to the presence of multiple methoxy groups on both aromatic rings, which enhances its chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H19NO5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-25-20-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
InChI-Schlüssel |
LFUNITCJJRHWGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)
![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)

![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)
![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)